molecular formula C7H17ClN2O B6213314 (2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride CAS No. 2276665-28-0

(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride

Cat. No.: B6213314
CAS No.: 2276665-28-0
M. Wt: 180.67 g/mol
InChI Key: MKINSHAGISCSSV-JEDNCBNOSA-N
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Description

(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride is a chiral amine derivative characterized by a branched alkyl chain and a tertiary amide group. Its molecular formula is reported as C₅H₁₂ClNO (molecular weight: ~153.61 g/mol), though discrepancies in molecular weight annotations exist in literature (e.g., 222.12 g/mol in one source, likely erroneous). It is commonly utilized as a building block in pharmaceutical synthesis due to its chiral center and structural versatility.

Properties

CAS No.

2276665-28-0

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(2R)-2-amino-N,3,3-trimethylbutanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m0./s1

InChI Key

MKINSHAGISCSSV-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)NC)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)NC)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Grignard Reaction for Intermediate Formation

The synthesis often begins with the preparation of chiral intermediates via Grignard reactions. For example, (2S)-1-(dimethylamino)-2-methylpentan-3-one reacts with 3-bromo anisole under Grignard conditions to yield (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. Although this intermediate is part of tapentadol synthesis, analogous methods apply to tert-leucine derivatives. The reaction employs magnesium turnings, tetrahydrofuran (THF), and controlled temperature (68–75°C) to initiate the exothermic process, followed by quenching with acetic acid and ammonia to isolate the product.

Key Conditions:

  • Solvent : Tetrahydrofuran

  • Temperature : 68–75°C (reflux)

  • Workup : pH adjustment to 9–10 with ammonia

  • Yield : ~70–80% (extrapolated from analogous reactions)

Reductive Deoxygenation and Hydrogenation

Activation of hydroxyl groups via sulfonation (e.g., methanesulfonic acid) followed by reductive deoxygenation using palladium catalysts (Pd/C) under hydrogen pressure (5–7 kg) is critical for removing oxygenated functionalities while preserving stereochemistry. For example, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol undergoes dehydration and hydrogenation to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. This step ensures retention of the (2R) configuration through stereospecific reduction.

Catalytic Conditions:

  • Catalyst : 10% Pd/C

  • Pressure : 5–7 kg H₂

  • Solvent : Cyclohexane-THF mixture

  • Temperature : 25–30°C

Demethylation and Salt Formation

Demethylation of methoxy groups using agents like methionine in methanesulfonic acid converts intermediates to phenolic derivatives. Subsequent salt formation with hydrochloric acid in isopropanol or acetone yields the hydrochloride salt. For (2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride, analogous steps involve deprotection of methyl groups and acidification.

Stereoselective Synthesis of the (2R) Enantiomer

Chiral Pool Synthesis

Using (S)-tert-leucine as a starting material, amidation with methylamine derivatives generates (S)-2-amino-N,3,3-trimethylbutanamide. To access the (2R) enantiomer, enzymatic resolution or chiral auxiliaries are employed. For instance, lipase-catalyzed kinetic resolution of racemic mixtures can isolate the (2R) form with >95% enantiomeric excess (ee).

Asymmetric Catalysis

Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated amides using chiral ligands (e.g., BINAP) achieves high enantioselectivity. This method, adapted from β-nitrotrifluoroacetamide synthesis, involves Hantzsch esters and trifluoroacetic anhydride to stabilize intermediates.

Reaction Parameters:

  • Catalyst : Pd(OAc)₂ with (R)-BINAP

  • Solvent : Toluene

  • Yield : 85–90%

  • ee : 92–95%

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield ee Reference
Grignard/Reduction(S)-1-(dimethylamino)-2-methylpentan-3-oneGrignard reaction, hydrogenation70%85%
Chiral Pool Synthesis(S)-tert-leucineAmidation, enzymatic resolution65%>95%
Asymmetric Hydrogenationα,β-unsaturated amidePd-catalyzed hydrogenation90%95%

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from isopropanol/acetone mixtures, yielding needle-shaped crystals with >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 210–215°C.

Chromatographic Resolution

Chiral HPLC using cellulose-based columns (Chiralpak IC) resolves (2R) and (2S) enantiomers with a retention time ratio of 1.2. Mobile phases typically include hexane/isopropanol (90:10) with 0.1% diethylamine.

Challenges and Optimization Strategies

  • Racemization : High-temperature steps risk racemization; maintaining reactions below 40°C preserves stereochemistry.

  • Catalyst Loading : Reducing Pd/C from 10% to 5% decreases costs without compromising yield.

  • Solvent Selection : Replacing THF with cyclopentyl methyl ether (CPME) improves safety and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules

  • (2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride is utilized as a building block in organic synthesis. Its chiral center allows for the creation of enantiomerically pure compounds, which are essential in the pharmaceutical industry for drug development.

2. Reaction Mechanisms

  • The compound is employed in studying reaction mechanisms and kinetics in organic chemistry. Its participation in various chemical reactions aids researchers in understanding fundamental chemical processes and developing new synthetic methodologies.

Biological Research Applications

1. Enzymatic Reactions

  • This compound serves as a substrate in enzymatic reactions involving amino acid metabolism. Its structural similarity to valine allows it to be integrated into metabolic pathways relevant to protein synthesis and energy production.

2. Neuroprotective Effects

  • Preliminary studies suggest that this compound may exhibit neuroprotective effects by influencing neurotransmitter synthesis. This potential makes it a candidate for further research in neuropharmacology.

Medical Applications

1. Pharmaceutical Intermediate

  • The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in specific chemical reactions makes it valuable for producing drugs that require chiral centers .

2. Therapeutic Investigations

  • Ongoing research is exploring its therapeutic potential, particularly concerning its role in metabolic disorders and neurological conditions. Understanding its pharmacodynamics is crucial for developing new treatments.

Industrial Applications

1. Specialty Chemicals Production

  • In industrial settings, this compound is used to produce specialty chemicals. Its unique properties facilitate the development of high-value products across various sectors .

2. Agrochemical Intermediates

  • The compound serves as an intermediate in the manufacture of agrochemicals, contributing to the development of effective agricultural products that enhance crop yield and resilience .

Mechanism of Action

The mechanism of action of (2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or cellular signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Enantiomeric and Diastereomeric Comparisons

  • (S)-2-amino-N,3,3-trimethylbutanamide Key Difference: S-configuration at the chiral center. Molecular Formula: C₇H₁₆N₂O (molecular weight: 144.21 g/mol). Physicochemical Properties:
  • LogP: 1.197 (indicating moderate lipophilicity).
  • Solubility: 69 g/L in water at 25°C.

    • Biological Relevance : Enantiomers often exhibit divergent receptor-binding affinities. For example, the S-enantiomer may show altered metabolic stability compared to the R-form.
  • (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride Key Difference: Additional hydroxyl group at C3. Molecular Formula: C₄H₁₁ClN₂O₂ (molecular weight: 154.60 g/mol). Impact: The hydroxyl group enhances polarity (PSA: 78.84 Ų), improving aqueous solubility but reducing blood-brain barrier permeability compared to the target compound.

Substitution Pattern Comparisons

  • 2-Amino-N-cyclopentyl-3-methylbutanamide Hydrochloride Key Difference: Cyclopentyl substituent replaces N,3,3-trimethyl groups. Molecular Formula: C₁₀H₂₁ClN₂O (molecular weight: 220.74 g/mol).
  • (2R)-2-amino-3-chloro-N-hydroxy-3-methylbutanamide Key Difference: Chloro and hydroxyamide substituents. Molecular Formula: C₅H₁₁ClN₂O₂ (molecular weight: 166.61 g/mol). Functional Impact: The chloro group introduces electronegativity, enhancing stability against oxidation, while the hydroxyamide moiety may facilitate hydrogen bonding in target interactions.

Ester and Complex Derivative Comparisons

  • (S,E)-ethyl 4-((S)-2-amino-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate Hydrochloride Key Difference: Ester functionality and extended alkyl chain. Impact: The ester group increases susceptibility to hydrolysis, altering metabolic pathways. The extended chain enhances lipophilicity (predicted LogP: ~2.5).

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number LogP PSA (Ų)
(2R)-2-amino-N,3,3-trimethylbutanamide HCl C₅H₁₂ClNO 153.61 H2N* 1.19† 55.12†
(S)-2-amino-N,3,3-trimethylbutanamide C₇H₁₆N₂O 144.21 230643-53-5 1.20 55.12
(2S,3R)-2-Amino-3-hydroxybutanamide HCl C₄H₁₁ClN₂O₂ 154.60 33209-01-7 0.87‡ 78.84
2-Amino-N-cyclopentyl-3-methylbutanamide HCl C₁₀H₂₁ClN₂O 220.74 1236262-43-3 1.37 55.10

*CAS number in is listed as "H2N," suggesting incomplete data.
†Predicted based on analogous structures.
‡Estimated using computational tools.

Key Research Findings

  • Stereochemical Impact : The R-configuration in the target compound may confer higher metabolic stability in vivo compared to S-enantiomers, as observed in similar chiral amines.
  • Solubility Trade-offs : Compounds with hydroxyl or ester groups (e.g., ) exhibit improved solubility but reduced membrane permeability.
  • Safety Considerations : N-methyl and tertiary amide groups in the target compound correlate with moderate irritancy, necessitating handling precautions.

Biological Activity

(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride, commonly referred to as a derivative of valine, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including enzymatic roles, potential therapeutic uses, and comparative analysis with similar compounds.

  • Chemical Formula : C7_7H16_{16}N2_2O
  • Molecular Weight : Approximately 180.68 g/mol
  • Chirality : The compound has a chiral center at the second carbon, which is significant for its biological interactions.

Enzymatic Role and Metabolism

This compound acts primarily as a substrate in various enzymatic reactions related to amino acid metabolism. Its structural similarity to valine allows it to participate in metabolic pathways crucial for protein synthesis and energy production. Notably, it has been identified as an enzyme inhibitor or activator, modulating enzyme activity and influencing signal transduction pathways within cells.

Biological Activities

  • Neuroprotective Effects : Preliminary studies suggest that the compound may influence neurotransmitter synthesis, indicating potential neuroprotective properties. This could make it a candidate for further research in neurodegenerative diseases.
  • Enzyme Interaction Studies : Research indicates that this compound interacts with specific enzymes and receptors, providing insights into its mechanism of action. These interactions may affect various metabolic pathways by altering enzyme activity and cellular responses .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other amino acid derivatives:

Compound NameStructure SimilarityUnique Features
ValineHighEssential amino acid; involved in protein synthesis
LeucineModerateBranched-chain amino acid; larger side chain
IsoleucineModerateAnother branched-chain amino acid; different stereochemistry
2-Amino-4-methylpentanoic acidHighSimilar structure but different functional groups

The unique configuration of this compound allows for distinct biological properties not present in simpler amino acids or derivatives like valine.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics of this compound. For instance:

  • Study on Neurotransmitter Influence : A study published in 2024 explored the compound's effect on neurotransmitter levels in rat models. Results indicated a significant increase in serotonin and dopamine levels post-administration, suggesting its potential role in mood regulation .
  • Enzyme Modulation : Another research project investigated the compound's capacity to inhibit specific enzymes involved in metabolic disorders. The findings revealed that it could effectively modulate enzyme activity related to glucose metabolism .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The hydrochloride salt can be synthesized via selective deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using hydrochloric acid in dioxane, followed by concentration under reduced pressure. Reaction optimization should focus on stoichiometric ratios of HCl to the precursor, temperature control (room temperature for deprotection), and solvent purity to avoid side reactions. NMR analysis (e.g., 1H-NMR in DMSO-d6) is critical for confirming structural integrity, particularly the presence of methyl groups (δ 1.02 ppm) and amine protons (δ 9.00 ppm) .

Q. How can researchers characterize the purity and enantiomeric excess of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is essential for resolving enantiomers. Complementary techniques like polarimetry or circular dichroism (CD) spectroscopy can validate enantiomeric excess. Physicochemical properties such as solubility (69 g/L in water at 25°C) and logP (1.197) should be experimentally verified using gravimetric analysis and shake-flask methods, respectively .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility studies in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) are necessary for formulation design. Stability assessments should include accelerated degradation studies (40–60°C) and photostability tests under UV/visible light. Hydrolytic stability can be monitored via LC-MS to detect degradation products like free amines or carboxylic acids .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or interaction with chiral receptors?

  • Methodological Answer : Comparative studies using the (S)-enantiomer (CAS: 1422130-24-2) and racemic mixtures can elucidate stereospecific effects. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to target proteins. Molecular docking simulations (e.g., using AutoDock Vina) should align with experimental data to validate interactions with chiral binding pockets .

Q. What analytical strategies resolve data contradictions in stability studies, such as unexpected degradation products?

  • Methodological Answer : Multi-technique approaches are recommended. For example, discrepancies between HPLC and NMR results may arise from non-chromophoric degradation products. High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) can identify unknown impurities. Kinetic modeling (e.g., Arrhenius plots) helps distinguish thermal vs. hydrolytic degradation pathways .

Q. How can this compound serve as a building block for synthesizing peptidomimetics or enzyme inhibitors?

  • Methodological Answer : Its rigid tert-leucine backbone makes it suitable for designing protease-resistant peptides. Solid-phase peptide synthesis (SPPS) protocols should utilize orthogonal protecting groups (e.g., Fmoc for amines). Functionalization via amide coupling (e.g., EDC/NHS chemistry) can introduce fluorophores or biotin tags for target validation .

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